molecular formula C17H21NO B5868930 2-[benzyl(2-phenylethyl)amino]ethanol

2-[benzyl(2-phenylethyl)amino]ethanol

Cat. No.: B5868930
M. Wt: 255.35 g/mol
InChI Key: KDROITVJGBMCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzyl(2-phenylethyl)amino]ethanol is a tertiary ethanolamine derivative featuring a benzyl (C₆H₅CH₂–) and a 2-phenylethyl (C₆H₅CH₂CH₂–) substituent on the nitrogen atom of the ethanolamine backbone. Its molecular formula is C₁₇H₂₁NO, with a molecular weight of 255.36 g/mol.

Properties

IUPAC Name

2-[benzyl(2-phenylethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c19-14-13-18(15-17-9-5-2-6-10-17)12-11-16-7-3-1-4-8-16/h1-10,19H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDROITVJGBMCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(2-phenylethyl)amino]ethanol typically involves the reaction of benzyl chloride with 2-phenylethylamine in the presence of a base, followed by the addition of ethylene oxide. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(2-phenylethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of benzyl ketone or benzyl aldehyde.

    Reduction: Formation of N-benzyl-N-phenylethylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-[benzyl(2-phenylethyl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzyl(2-phenylethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-[benzyl(2-phenylethyl)amino]ethanol to other ethanolamine derivatives are critical for understanding its unique properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₁₇H₂₁NO 255.36 Benzyl, 2-phenylethyl Research applications (hypothetical)
N-Methyl-N-benzylethanolamine () C₁₀H₁₅NO 165.23 Benzyl, methyl Biochemical reagent
2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol () C₁₈H₂₃NO₂ 285.38 Benzyl, 1-methyl-2-phenoxyethyl Supplier-listed compound; limited data
2-[Phenyl(phenylmethyl)amino]ethanol () C₁₅H₁₇NO 227.31 Phenyl, benzyl Research-grade chemical
Phenylethyl alcohol () C₈H₁₀O 122.17 2-Phenylethyl (simpler alcohol) Fragrance, preservative

Key Differences and Research Findings

Substituent Effects on Lipophilicity: The benzyl and 2-phenylethyl groups in the target compound significantly increase its lipophilicity compared to N-methyl-N-benzylethanolamine (logP ~5.99 for related compounds, as in ). This property may enhance membrane permeability but reduce aqueous solubility . In contrast, phenylethyl alcohol (C₈H₁₀O) lacks the ethanolamine backbone and tertiary amine, resulting in lower molecular weight and distinct applications (e.g., fragrance) .

Synthetic Accessibility: highlights a common alkylation strategy for ethanolamine derivatives using bromoethanol and amines. Adapting this method, the target compound could be synthesized via sequential alkylation of ethanolamine with benzyl and 2-phenylethyl halides.

This suggests similar fragmentation behavior for this compound .

For example, notes tyrosine kinase inhibitors derived from ethanolamine-like structures, implying possible bioactivity for the target compound . Higher molecular weight analogues, such as the C₁₈H₂₃NO₂ compound in , may face challenges in diffusion kinetics, as discussed in for esters in supercritical fluids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.